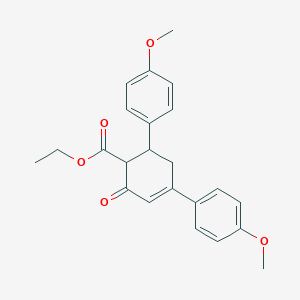

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, also known as ethyl ferulate, is a chemical compound that belongs to the class of phenolic acids. It is commonly found in various plants, including rice, wheat, and oats. Ethyl ferulate has been extensively studied for its potential applications in the field of pharmacology and medicine.

科学的研究の応用

Cosmetic Chemistry

Summary of Application

This compound is investigated for its potential use as an ultraviolet (UV) filter in cosmetic products, particularly sunscreens. Its ability to absorb, reflect, and scatter UV radiation makes it a candidate for protecting skin against sun-related disorders .

Experimental Procedures

Researchers typically test the photostability, UV absorption efficacy, and skin compatibility of the compound in vitro. This involves using spectrophotometric methods to measure UV absorption and conducting skin irritation tests .

Results

The compound has shown promise in providing effective sun protection while minimizing potential risks to human health and the environment. Regulatory bodies are considering its use based on these findings .

Pharmacology

Summary of Application

In pharmacology, the compound’s derivatives are explored for their potential therapeutic effects, including anticancer properties .

Experimental Procedures

Synthesis of derivatives followed by in vitro and in vivo assays to assess cytotoxicity against cancer cell lines is the common approach. Clonogenic assays and long-term survival studies are often employed .

Results

Some derivatives have demonstrated significant anticancer activity, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Organic Chemistry

Summary of Application

Organic chemists are interested in this compound for its role in π-stacking interaction-controlled asymmetric synthesis, which is crucial for creating chiral molecules with specific configurations .

Experimental Procedures

The compound is used in reactions that require precise control over chemoselectivity, regioselectivity, and stereoselectivity. Techniques like NMR spectroscopy and chiral chromatography are used to analyze the outcomes .

Results

The compound has enabled the synthesis of various chiral molecules with high selectivity, contributing to the advancement of asymmetric synthesis methods .

Materials Science

Summary of Application

In materials science, the compound is utilized for developing new polymers with enhanced properties like solubility, thermal stability, and hydrophobicity .

Experimental Procedures

Polymerization reactions using the compound are conducted, followed by characterization using techniques such as Wide-angle X-ray Diffraction (WAXD) and contact angle measurements .

Results

Polymers derived from the compound have shown excellent solubility in polar solvents and high thermal stability, making them suitable for various industrial applications .

Biochemistry

Summary of Application

Biochemists study the compound for its role in the synthesis of biologically active molecules, including those with potential anticancer and antitumor activities .

Experimental Procedures

The compound is used as a precursor in the synthesis of bioactive molecules. Bioassays and molecular docking studies are conducted to evaluate biological activity .

Results

Derivatives of the compound have shown promising biological activities, indicating potential for development into therapeutic agents .

Environmental Science

Summary of Application

Environmental scientists examine the compound for its environmental impact, especially when used as a UV filter in sunscreens .

Experimental Procedures

Environmental impact assessments are carried out, including studies on biodegradability, ecotoxicity, and the potential for bioaccumulation .

Results

The compound is found to have a lower environmental impact compared to traditional UV filters, supporting its use in eco-friendly sunscreen formulations .

This analysis provides a detailed overview of the diverse applications of “Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate” in various scientific fields, highlighting its versatility and potential for contributing to advancements in each area. The results from these studies are promising, though further research is necessary to fully understand the compound’s capabilities and limitations.

Photopolymerization

Summary of Application

This compound is used in the development of new photopolymerization techniques, which are essential for creating polymers that respond to light, useful in coatings and 3D printing .

Experimental Procedures

The compound is incorporated into monomers or oligomers and then exposed to controlled light sources. The process is monitored using real-time infrared spectroscopy to observe the polymerization kinetics .

Results

The use of this compound in photopolymerization has resulted in polymers with improved properties, such as increased mechanical strength and faster curing times .

Analytical Chemistry

Summary of Application

Analytical chemists utilize this compound as a reagent in chromatography for separating and analyzing complex mixtures due to its unique interaction with various substances .

Experimental Procedures

The compound is used as a stationary phase in chromatographic columns. Its performance is evaluated by analyzing separation efficiency and retention times of analytes .

Results

The compound has shown to enhance the resolution and selectivity of chromatographic methods, leading to more accurate and reliable analysis of complex samples .

Nanotechnology

Summary of Application

In nanotechnology, the compound is explored for its potential to stabilize and functionalize nanoparticles, which can be used in drug delivery and diagnostic imaging .

Experimental Procedures

Nanoparticles are synthesized in the presence of the compound, which acts as a capping agent. Their size, distribution, and stability are characterized using techniques like TEM and DLS .

Results

The compound has been effective in producing stable nanoparticles with desired functionalities, opening up new possibilities in targeted therapy and imaging .

Chemical Engineering

Summary of Application

Chemical engineers are investigating the use of this compound in the design of process catalysts that can improve reaction efficiencies and product yields .

Experimental Procedures

The compound is tested as a ligand in catalytic systems. Reaction conditions are optimized, and the catalyst’s performance is assessed through various kinetic studies .

Results

Catalysts incorporating the compound have demonstrated enhanced activity and selectivity, leading to more sustainable and cost-effective chemical processes .

Environmental Monitoring

Summary of Application

Environmental monitoring programs use this compound as a molecular marker to track pollution sources and understand environmental transport mechanisms .

Experimental Procedures

The compound is detected in environmental samples using mass spectrometry. Its distribution is mapped to identify pollution patterns and sources .

Results

The presence of the compound has provided insights into pollutant dispersion, aiding in the development of strategies for environmental protection and remediation .

Synthetic Organic Chemistry

Summary of Application

Synthetic organic chemists employ this compound in the synthesis of complex organic molecules, particularly in the construction of pharmaceutical intermediates .

Experimental Procedures

The compound is used in multistep synthetic routes involving reactions like cycloadditions and rearrangements. The progress of these reactions is monitored using NMR and LC-MS .

Results

The compound has enabled the efficient synthesis of various complex molecules, contributing to the discovery and development of new drugs .

特性

IUPAC Name |

ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-4-28-23(25)22-20(16-7-11-19(27-3)12-8-16)13-17(14-21(22)24)15-5-9-18(26-2)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKGDCOMRDIQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)

![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)